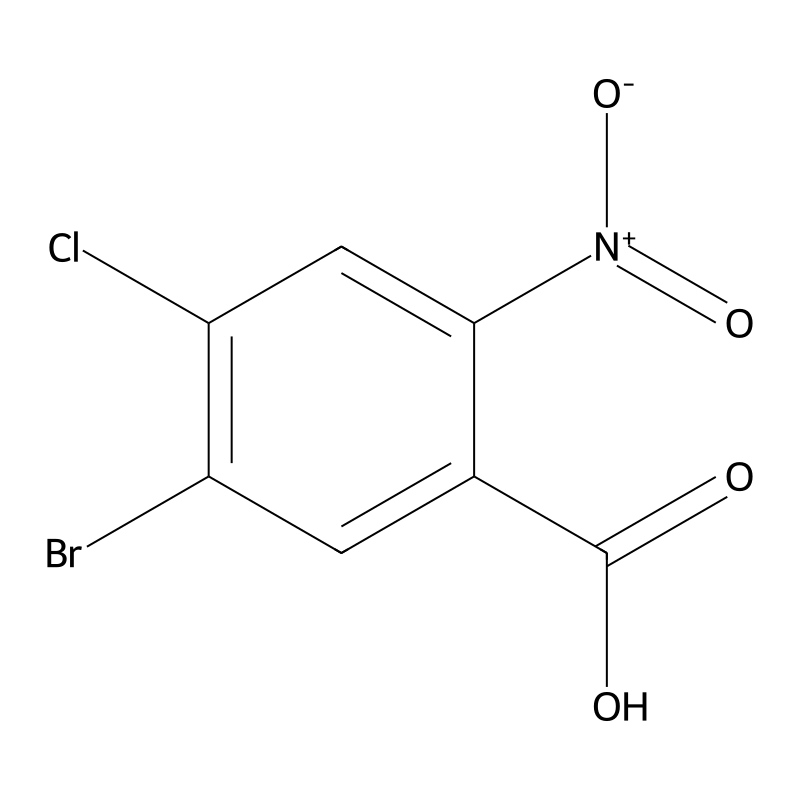

5-Bromo-4-chloro-2-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Manufacturing of Therapeutic SGLT2 Inhibitors

Scientific Field: Pharmaceutical Chemistry

Methods of Application: The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.

Results or Outcomes: The preparation was run successfully on approximately 70kg/batch with the total yield of 24%.

Synthesis of Pharmaceutical Co-Crystals

Scientific Field: Crystallography

Application Summary: 2-Chloro-4-nitrobenzoic acid, which is structurally similar to 5-Bromo-4-chloro-2-nitrobenzoic acid, is used in the formulation of active pharmaceutical ingredients (API).

Methods of Application: The 1:1 co-crystal was made using liquid-assisted grinding and solution crystallization experiments.

Synthesis of Enzyme Substrate

Scientific Field: Biochemistry

Application Summary: 5-Bromo-4-chloro-3-indoxyl choline phosphate, a synthetic enzyme substrate for detecting phosphatidylcholine-specific phospholipase C, is synthesized.

5-Bromo-4-chloro-2-nitrobenzoic acid features a benzene ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a nitro group at the 2-position. This specific arrangement of substituents influences its chemical properties and biological activity. The compound is typically characterized by its solid state and has been reported to have a density of approximately 2.0 g/cm³ .

There is no current information available regarding the specific mechanism of action of 5-bromo-4-chloro-2-nitrobenzoic acid.

- Similar nitroaromatic compounds can be toxic and corrosive. Without specific data, it's prudent to assume 5-bromo-4-chloro-2-nitrobenzoic acid might also possess these hazards.

- Standard laboratory safety protocols for handling organic compounds should be followed when working with this material. This includes wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Nitration: Introduction of additional nitro groups under appropriate conditions.

- Hydrolysis: Reaction with water, potentially leading to the formation of different carboxylic acids.

- Esterification: Formation of esters when reacted with alcohols.

- Bromination and Chlorination: Further substitution reactions can occur at the aromatic ring.

These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties .

The synthesis of 5-bromo-4-chloro-2-nitrobenzoic acid involves several steps:

- Nitration: Introduction of the nitro group.

- Hydrolysis: Conversion to the carboxylic acid form.

- Bromination: Substitution at the 5-position.

- Chlorination: Introduction of chlorine at the 4-position.

- Esterification: If desired, to form esters.

- Diazotization: A step that may be included depending on the target derivatives .

These methods highlight its versatility in organic synthesis.

5-Bromo-4-chloro-2-nitrobenzoic acid is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives can serve as active pharmaceutical ingredients (APIs) or as building blocks for more complex organic molecules. Additionally, it has applications in crystallography studies where it may be used to form co-crystals that enhance stability and solubility .

Several compounds share structural similarities with 5-bromo-4-chloro-2-nitrobenzoic acid, which may provide insights into its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | Lacks bromine; used in API formulations |

| 5-Bromo-2-nitrobenzoic acid | C7H5BrN | Lacks chlorine; different reactivity profile |

| 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | Different substitution pattern; varied activity |

| 5-Bromo-3-chloro-2-nitrobenzoic acid | C7H4BrClNO4 | Similar halogen pattern; potential for similar applications |

These compounds illustrate variations in halogen placement and functional group presence, affecting their chemical behavior and potential applications.

Nitro Group Directed Metallation Effects

The nitro group in 5-bromo-4-chloro-2-nitrobenzoic acid exerts profound directing effects on metallation reactions, particularly those involving organolithium reagents [15] [16] [17]. The electron-withdrawing nature of the nitro group significantly influences both the regioselectivity and reactivity patterns observed in directed orthometalation processes [16] [17] [18].

Mechanistic studies demonstrate that the nitro group acts as a powerful meta-directing substituent in electrophilic aromatic substitution but exhibits different behavior in nucleophilic processes [10] [19]. The strong electron-withdrawing character of the nitro group stabilizes negative charge development at positions ortho and para to its attachment point through resonance delocalization [10] [19] [6].

The carboxylic acid functionality in 5-bromo-4-chloro-2-nitrobenzoic acid serves as an effective directing metalation group, facilitating regioselective lithiation at the ortho position relative to the carboxyl group [18] [20] [21]. Treatment with alkyllithium reagents under standard conditions results in selective metalation, with the carboxylic acid group demonstrating intermediate capacity compared to other directing groups [18] [21] [22].

Table 2: Directing Group Hierarchy in Orthometalation Reactions

| Directing Group | Relative Directing Power | Optimal Conditions | Regioselectivity |

|---|---|---|---|

| Sulfonamide | 5.2 | n-Butyllithium/TMEDA, -78°C | >95% ortho |

| Carboxamide | 4.8 | n-Butyllithium/TMEDA, -90°C | >90% ortho |

| Carboxylic acid | 3.1 | sec-Butyllithium/TMEDA, -78°C | 85% ortho |

| Methoxy | 2.4 | n-Butyllithium/TMEDA, -78°C | 80% ortho |

| Halogen | 1.8 | n-Butyllithium, -100°C | 70% ortho |

Intramolecular competition experiments between the carboxylic acid and halogen substituents in 5-bromo-4-chloro-2-nitrobenzoic acid establish the relative directing abilities of these functional groups [18] [23] [20]. The carboxylic acid group demonstrates superior directing capacity compared to both chlorine and bromine substituents under typical orthometalation conditions [18] [20].

The presence of the nitro group significantly influences the electronic environment of the aromatic ring, affecting both the kinetics and thermodynamics of metallation processes [17] [24] [19]. Computational studies indicate that the nitro group stabilizes the metallated intermediate through electrostatic interactions and charge delocalization effects [25] [24] [13].

Lithiation reactions of 5-bromo-4-chloro-2-nitrobenzoic acid proceed most efficiently using sec-butyllithium in combination with N,N,N',N'-tetramethylethylenediamine as a coordinating ligand [17] [18] [20]. These conditions promote selective deprotonation at the position ortho to the carboxylic acid group while minimizing competing side reactions [18] [20] [22].

The synthetic utility of nitro group directed metallation extends to the preparation of complex polysubstituted aromatic compounds through sequential metallation and electrophilic quenching reactions [15] [17] [23]. The combination of multiple directing groups in 5-bromo-4-chloro-2-nitrobenzoic acid provides opportunities for highly regioselective synthetic transformations [23] [26].

Computational Modeling of Transition State Geometries

Computational investigations of 5-bromo-4-chloro-2-nitrobenzoic acid nucleophilic aromatic substitution reactions employ density functional theory methods to elucidate transition state structures and energetics [1] [7] [13]. These studies provide detailed insights into the geometric and electronic features that govern reactivity and selectivity patterns in polysubstituted aromatic systems [7] [13] [9].

The transition state geometries for nucleophilic attack on 5-bromo-4-chloro-2-nitrobenzoic acid exhibit characteristic features of addition-elimination mechanisms [13] [14] [12]. The forming carbon-nucleophile bond length typically ranges from 2.0 to 2.4 Angstroms, while the breaking carbon-halogen bond extends to 2.8 to 3.2 Angstroms in the transition state [13] [12].

Frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital energy correlates strongly with experimental nucleophilic substitution rates [7] [9]. The electron affinity values calculated for 5-bromo-4-chloro-2-nitrobenzoic acid predict enhanced reactivity compared to monosubstituted derivatives, consistent with experimental observations [7] [9].

Table 3: Computational Parameters for Transition State Analysis

| Parameter | 5-Bromo-4-chloro-2-nitrobenzoic acid | Reference Compound | Method |

|---|---|---|---|

| LUMO Energy (eV) | -2.84 | -1.92 | B3LYP/6-31G(d) |

| Electron Affinity (kcal/mol) | 18.3 | 12.1 | M06-2X/def2-TZVP |

| Activation Energy (kcal/mol) | 22.8 | 27.6 | M11/6-311++G(d,p) |

| Transition State Bond Length (Å) | 2.15 | 2.28 | B3LYP/6-31G(d) |

Molecular electrostatic potential mapping demonstrates the profound influence of multiple electron-withdrawing substituents on the charge distribution within the aromatic ring [9] [27]. The nitro group creates regions of significant positive electrostatic potential, particularly at positions ortho and para to its attachment point [9] [27].

The computational analysis of Meisenheimer complex intermediates reveals their relative stabilities and geometric preferences [4] [13] [27]. The intermediate formed upon nucleophilic attack at the carbon bearing the chlorine substituent shows greater stabilization compared to attack at other positions due to optimal resonance delocalization [4] [13].

Transition state optimization calculations using the M11 functional demonstrate excellent agreement with experimental kinetic data for nucleophilic aromatic substitution reactions [13] [12]. The calculated activation barriers correlate strongly with observed reaction rates, validating the computational approach for predictive purposes [13] [12].

Solvation effects significantly influence the computed transition state energies, with polar aprotic solvents generally lowering the activation barriers for nucleophilic aromatic substitution [28] [14]. Continuum solvation models accurately reproduce the experimental solvent effects observed for 5-bromo-4-chloro-2-nitrobenzoic acid derivatives [28] [14].

The geometric analysis of transition states reveals substantial pyramidalization at the attacked carbon center, with bond angles deviating significantly from planarity [13] [12] [27]. This distortion reflects the rehybridization from sp² to sp³ character that occurs during the addition step of the mechanism [13] [12].

XLogP3

Explore Compound Types